REACTION_CXSMILES
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[CH3:1][CH:2]1[C:7](=[O:8])[CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[OH2:10]>>[O:8]=[C:7]([CH2:2][CH3:1])[CH2:6][CH2:5][CH2:4][C:3]([OH:9])=[O:10]
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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CC1C(CCCC1=O)=O
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Name
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Ba(OH)2.8H2O
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Quantity
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360 g
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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840 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 48 h
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Duration
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48 h
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Type
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CUSTOM
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Details
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the precipitated barium hydroxide was removed by suction filtration
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Type
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CUSTOM
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Details
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CO2 gas (generated from Dry Ice) was bubbled through the filtrate
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Type
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CUSTOM
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Details
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to precipitate any remaining barium hydroxide as barium carbonate
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Type
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CUSTOM
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Details
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The precipitate was removed by suction filtration, and water
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Type
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CUSTOM
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Details
|
was removed in vacuum until crystallization
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Type
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EXTRACTION
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Details
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extracted with OEt2 (3×300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried (Na2SO4)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |